molecular formula C7H7FO2 B1340368 3-Fluoro-2-methoxyphenol CAS No. 96994-70-6

3-Fluoro-2-methoxyphenol

Cat. No. B1340368
CAS RN: 96994-70-6
M. Wt: 142.13 g/mol
InChI Key: DDDOFQQYNZCQSD-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyphenol is a chemical compound with the molecular formula C7H7FO2 and a molecular weight of 142.13 . It is a liquid at room temperature and is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Fluoro-2-methoxyphenol is 1S/C7H7FO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 . The compound has a total of 10 heavy atoms and its complexity, as computed by PubChem, is 108 .


Physical And Chemical Properties Analysis

3-Fluoro-2-methoxyphenol has a molecular weight of 142.13 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its relative lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Based on the information available, here is an analysis of some scientific research applications of 3-Fluoro-2-methoxyphenol:

Synthesis of Aryloxy Compounds

3-Fluoro-2-methoxyphenol can be used in the synthesis of m-Aryloxy compounds, which have applications as antioxidants, ultraviolet absorbers, and flame retardants. These compounds are valuable in the production of plastics, adhesives, and coatings to enhance thermal stability and flame resistance .

Catalysis

This compound may be involved in reactions catalyzed by transition metals like palladium and copper, which could lead to improvements in reaction rate or regioselectivity .

Polymer Research

It has potential applications in the development of fluorinated polymers for various uses such as flexible electrodes, electroluminescent devices, energy storage capacitors, triboelectric nanogenerators, and lithium batteries .

Safety and Hazards

The safety information for 3-Fluoro-2-methoxyphenol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Mechanism of Action

properties

IUPAC Name

3-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDOFQQYNZCQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540816
Record name 3-Fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxyphenol

CAS RN

96994-70-6
Record name 3-Fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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